molecular formula C7H9NO3 B15071978 (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B15071978
M. Wt: 155.15 g/mol
InChI Key: BREYQERBPSYWFN-WDCZJNDASA-N
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Description

(1R,4S,6R)-2-Oxo-3-azabicyclo[410]heptane-4-carboxylic acid is a bicyclic compound featuring a unique structure that includes a three-membered azabicyclo ring fused with a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the azabicyclo ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the azabicyclo ring system.

    (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester: This compound has a similar core structure but differs in the functional groups attached.

Uniqueness

(1R,4S,6R)-2-Oxo-3-azabicyclo[410]heptane-4-carboxylic acid is unique due to its specific arrangement of functional groups and its azabicyclo ring system

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1R,4S,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1

InChI Key

BREYQERBPSYWFN-WDCZJNDASA-N

Isomeric SMILES

C1[C@H]2[C@@H]1C(=O)N[C@@H](C2)C(=O)O

Canonical SMILES

C1C2C1C(=O)NC(C2)C(=O)O

Origin of Product

United States

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